molecular formula C17H12O7 B190522 Aflatoxin M1 CAS No. 6795-23-9

Aflatoxin M1

Cat. No. B190522
CAS RN: 6795-23-9
M. Wt: 328.27 g/mol
InChI Key: MJBWDEQAUQTVKK-IAGOWNOFSA-N
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Description

Aflatoxin M1 is a hydroxylated metabolite of aflatoxin B1. It is found in the milk of cows fed on meal contaminated with Aflatoxin B1 . It is also a single-component mycotoxin standard solution developed for precise quality control of food and feed .


Synthesis Analysis

Aflatoxin M1 is produced when animals ingest feed contaminated with Aflatoxin B1 . It is then liberated in milk, urine, and produced in the liver .


Molecular Structure Analysis

The molecular structure of Aflatoxin M1 has been studied using techniques such as high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) with multiple reaction monitoring (MRM) modes .


Chemical Reactions Analysis

Aflatoxin M1 can be detected using various methods such as high-throughput, reliable, and compliant method for the identification of AFM1 in milk samples using atmospheric pressure—matrix assisted laser desorption/ionization (AP-MALDI) selected reaction monitoring (SRM) quantitation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aflatoxin M1 are not fully understood and are the subject of ongoing research .

Scientific Research Applications

  • Carcinogenic Properties and Cancer Development : AFM1, a metabolite of Aflatoxin B1 (AFB1), is excreted in milk when ruminants consume feed containing AFB1. Both AFB1 and AFM1 are classified as carcinogens by the International Agency for Research on Cancer (IARC). Studies have investigated their effects on cancer cell proliferation and invasion, exploring the correlation between toxin exposure and cancer development. Bioinformatic analysis suggests several genes/proteins/miRNAs as potential targets for further studies evaluating the effects of AFM1-induced damage and its capacity to induce cancer (Marchese et al., 2018).

  • Occurrence in Milk and Feed : Research has shown that AFM1, due to its presence in dairy cattle feed, can be transmitted into cow's milk, posing a significant risk to consumers. Studies in Northern Italy indicated varying levels of AFM1 in milk and feed samples, highlighting the need for monitoring and regulatory compliance to ensure consumer safety (Decastelli et al., 2007).

  • Electrochemical Biosensing Platforms : Electrochemical-based biosensing platforms, particularly immunosensors and aptasensors, have been developed for the sensitive and specific detection of AFM1 in milk and dairy products. This is essential due to the low concentration of AFM1 in these products and its associated health risks (Gurban et al., 2017).

  • Detoxification by Bacillus subtilis : Bacillus subtilis strains, isolated from animal guts and soil, have been shown to transform and detoxify AFM1. One particular strain, ANSB060, demonstrated significant ability to degrade AFM1, suggesting potential industrial applications for aflatoxin risk mitigation (Gao et al., 2011).

  • Metabolism and Toxicity in Human-Derived In Vitro Systems : AFM1's metabolism and toxicity have been studied in human liver microsomes and cell line cells. While generally considered a detoxification product of AFB1, AFM1 exhibits a directly toxic potential in certain biological contexts, particularly in relation to cytotoxicity (Neal et al., 1998).

  • Detection in Human Breast Milk : Studies have focused on the presence of AFM1 in human breast milk as a biomarker for exposure, revealing its association with certain dietary habits and potential effects on child growth (Mahdavi et al., 2008).

  • Risk Mitigation by Lactic Acid Bacteria : Lactic acid bacteria (LAB) have shown potential in mitigating the toxic effects of aflatoxins, including AFM1, through inhibiting mold growth and binding aflatoxins in food and feed matrices (Ahlberg et al., 2015).

  • Risk Assessment and Public Health Impact : Comprehensive studies have assessed the risk associated with the intake of AFM1 through milk and dairy products in various regions, considering the potential health impacts on the population and the need for regulatory limits (Moghaddam et al., 2019).

Safety And Hazards

Aflatoxin M1 is highly toxic and carcinogenic. It is fatal if swallowed or in contact with skin or if inhaled . It is also known to cause liver cancer, immunosuppression, as well as impaired growth and birth defects in children .

properties

IUPAC Name

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWDEQAUQTVKK-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891797
Record name Aflatoxin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aflatoxin M1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aflatoxin M1

CAS RN

6795-23-9
Record name Aflatoxin M1
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Record name Aflatoxin M1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aflatoxin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source European Chemicals Agency (ECHA)
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Record name AFLATOXIN M1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aflatoxin M1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name Aflatoxin M1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,500
Citations
A Prandini, G Tansini, S Sigolo, L Filippi… - Food and chemical …, 2009 - Elsevier
… In order to face the problem of aflatoxin M1 in milk and dairy products, it is necessary to focus the … Occurrence and stability of aflatoxin M1 in milk and milk products: A worldwide review …
Number of citations: 640 www.sciencedirect.com
A Vaz, AC Cabral Silva, P Rodrigues, A Venâncio - Microorganisms, 2020 - mdpi.com
… A good example is the occurrence of aflatoxin M1 (AFM1) in dairy products, which is due to the presence of aflatoxin B1 (AFB1) in the animal feed. Thus, milk-based foods, such as …
Number of citations: 74 www.mdpi.com
F Galvano, V Galofaro, G Galvano - Journal of Food protection, 1996 - Elsevier
… This paper critically reviews data from the literature since 1980 on the occurrence of aflatoxin M1 (… Verhalten von aflatoxin M1 wahrend der reifung and lagerung von kase. Z. Lebensm. …
Number of citations: 500 www.sciencedirect.com
ML Martins, HM Martins - International Journal of Food Microbiology, 2004 - Elsevier
Aflatoxin M 1 (AFM 1 ) may occur in milk and milk products, resulting from the ingestion of aflatoxin B 1 in feedstuffs by dairy cow. Ninety-six samples of commercial yoghurts (48 natural …
Number of citations: 140 www.sciencedirect.com
DE Diaz, WM Hagler, JT Blackwelder, JA Eve… - Mycopathologia, 2004 - Springer
… As a result, they protect an animal from the toxic effects of AFB1 and reduce transfer of the metabolite, aflatoxin M1 (AFM1), into milk. Three experiments, using late-lactation Holstein …
Number of citations: 358 link.springer.com
SH Henry, T Whitaker, I Rabbani, J Bowers… - The Fifty-sixth meeting …, 2001 - ars.usda.gov
… risk assessment of exposure to aflatoxin M1 in milk at maximum … the carcinogenic potency of aflatoxin M1 in sensitive species … the carcinogenic potencies of aflatoxin M1 and aflatoxin B1 …
Number of citations: 48 www.ars.usda.gov
HP Van Egmond - Mycotoxins in Dairy products., 1989 - cabdirect.org
Aflatoxin M1: occurrence, toxicity, regulation. … Abstract : This chapter discusses the carry-over of aflatoxin B1 into aflatoxin M1 in milk, the occurrence of aflatoxin M1 in milk products, its …
Number of citations: 264 www.cabdirect.org
MH Iha, CB Barbosa, IA Okada, MW Trucksess - Food control, 2013 - Elsevier
The objective of this study was to investigate the incidence and occurrence of aflatoxin M 1 (AFM 1 ) in Brazilian milk and infant formula. The distribution and stability of AFM 1 in cheese …
Number of citations: 187 www.sciencedirect.com
N Bilandžić, I Varenina, B Solomun - Food Control, 2010 - Elsevier
In this study the levels of aflatoxin M 1 (AFM 1 ) of 61 milk samples delivered from small milking farms were determined in January, February, March and April (winter–spring season), …
Number of citations: 122 www.sciencedirect.com
A Govaris, V Roussi, PA Koidis… - Food Additives & …, 2002 - Taylor & Francis
… Ingestion of AFB1-contaminated feeds by lactating animals leads to excretion of aflatoxin M1 (AFM1), the 4-hydroxylated … rence of aflatoxin M1 in dairy products marketed in Italy. …
Number of citations: 163 www.tandfonline.com

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